1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
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Overview
Description
1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.
Attachment of the piperazine ring: The pyrazole intermediate can then be reacted with a piperazine derivative under suitable conditions, such as in the presence of a base or a coupling reagent.
Introduction of the chlorophenyl and ethoxyphenyl groups: These groups can be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine
- 1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]morpholine
Uniqueness
1-(4-Chlorophenyl)-4-[3-(4-ethoxyphenyl)-1H-pyrazole-5-carbonyl]piperazine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C22H23ClN4O2 |
---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C22H23ClN4O2/c1-2-29-19-9-3-16(4-10-19)20-15-21(25-24-20)22(28)27-13-11-26(12-14-27)18-7-5-17(23)6-8-18/h3-10,15H,2,11-14H2,1H3,(H,24,25) |
InChI Key |
SYIJNRJZBFJDPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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